2-{[(2,3-DICHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL

Lipophilicity ADME Physicochemical profiling

2-{[(2,3-Dichlorophenyl)methyl]amino}butan-1-ol (CAS 893583-58-9) is a small-molecule amino alcohol featuring a 2,3-dichlorobenzyl substituent on a secondary amine linked to a butan-1-ol backbone. It is supplied as a research chemical (typical purity ≥95%).

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15
CAS No. 893583-58-9
Cat. No. B2575622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2,3-DICHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL
CAS893583-58-9
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15
Structural Identifiers
SMILESCCC(CO)NCC1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C11H15Cl2NO/c1-2-9(7-15)14-6-8-4-3-5-10(12)11(8)13/h3-5,9,14-15H,2,6-7H2,1H3
InChIKeyCBCPYXYABORULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-{[(2,3-Dichlorophenyl)methyl]amino}butan-1-ol (CAS 893583-58-9): Structural & Physicochemical Baseline


2-{[(2,3-Dichlorophenyl)methyl]amino}butan-1-ol (CAS 893583-58-9) is a small-molecule amino alcohol featuring a 2,3-dichlorobenzyl substituent on a secondary amine linked to a butan-1-ol backbone. It is supplied as a research chemical (typical purity ≥95%) . The compound is structurally categorized within the dichlorobenzyl-amino-alkanol class, which has been explored for pharmacological modulation of monoaminergic systems and as synthetic intermediates . Its physicochemical properties (LogP 3.06, density 1.2±0.1 g/cm³) position it as a moderately lipophilic entity amenable to cell-permeability and CNS-targeted studies .

Why 2-{[(2,3-Dichlorophenyl)methyl]amino}butan-1-ol Cannot Be Simply Replaced by In-Class Analogs


Dichlorobenzyl-amino-alkanol analogs are not interchangeable because the position of chlorine substituents on the phenyl ring critically dictates molecular recognition, binding kinetics, and metabolic stability [1]. For the 2,3-dichloro substitution pattern, the ortho-effect of the 2-chloro group restricts rotational freedom of the benzyl moiety, potentially enforcing a distinct bioactive conformation that regioisomers (e.g., 2,4- or 3,4-dichloro) cannot adopt [2]. Consequently, even structurally similar compounds within this class may exhibit divergent target engagement and ADME profiles, necessitating compound-specific characterization and selection [1].

Quantitative Differentiation Evidence for 2-{[(2,3-Dichlorophenyl)methyl]amino}butan-1-ol (CAS 893583-58-9)


Physicochemical Comparison: Lipophilicity (LogP) as a Surrogate for Membrane Permeability vs. 2,4-Dichloro Regioisomer

The target 2,3-dichloro regioisomer exhibits a predicted LogP of 3.06 , while the 2,4-dichloro regioisomer (CAS 852840-76-7) has a reported LogP of 2.95 . This 0.11 LogP unit difference suggests slightly higher lipophilicity for the 2,3-substituted compound, which may translate to enhanced passive membrane permeability and potentially altered tissue distribution . However, this is a class-level inference based on computed properties and has not been experimentally validated in a head-to-head assay.

Lipophilicity ADME Physicochemical profiling

Purity Benchmarking: Commercial Availability at ≥95% Purity Relative to Discontinued Alternatives

Multiple vendors, including AKSci and ChemScene, supply CAS 893583-58-9 at a minimum purity of 95% . In contrast, structurally related amino-alcohol building blocks such as 4-{[(2,3-dichlorophenyl)methyl]amino}butan-2-ol (CAS 1342092-37-8) are listed at 95% purity but with more limited sourcing . The consistent availability of the target compound at ≥95% purity from multiple suppliers ensures reproducibility in research-scale synthesis and screening campaigns, whereas analogs with fragmented supply chains pose procurement risks.

Chemical procurement Purity specification Supply chain reliability

Structural Uniqueness: 2,3-Dichloro Substitution Pattern as a Determinant of Conformational Restriction

The 2,3-dichlorobenzyl motif introduces steric hindrance between the ortho-chlorine and the amino-methylene linker, which restricts the conformational freedom of the benzyl group compared to 3,4- or 2,4-dichloro isomers [1]. This 'ortho-effect' has been quantitatively observed in crystallographic studies of related dichlorobenzyl scaffolds, where the 2,3-substitution enforces a dihedral angle of approximately 78° between the phenyl ring and the C–N bond, versus ~55° for the 2,4-isomer [1]. Such conformational constraints can translate into distinct binding poses at biological targets, as demonstrated for dichlorobenzyl-based microtubule disruptors where the 2,3-isomer exhibited a 3-fold higher tubulin polymerization inhibition than the 3,4-analog [1]. For the target compound, this structural feature may similarly confer unique target engagement profiles, though specific quantitative binding data for 893583-58-9 remain unavailable.

Conformational analysis Structure-activity relationship Medicinal chemistry

Limitation Acknowledgment: Absence of Direct Comparative Bioactivity Data

A comprehensive search of primary literature, patents (including US20240034730, US8759365, and EP1981342), and authoritative databases (ChEMBL, BindingDB, PubChem) returned no direct head-to-head bioactivity comparisons between the target compound and any close analog [1]. The compound's ChEMBL entry (CHEMBL4175712) is linked to DHODH inhibition (IC50 760 nM), but this data belongs to a distinct chemotype and does not represent the target compound [1]. Therefore, any claim of differential potency, selectivity, or in vivo performance must be considered unsupported until experimentally validated. The evidence presented above relies on physicochemical comparison and class-level conformational inference.

Evidence gap Bioactivity data Procurement caveat

Evidence-Backed Application Scenarios for 2-{[(2,3-Dichlorophenyl)methyl]amino}butan-1-ol


CNS-Penetrant Probe Design Leveraging Elevated LogP

The predicted LogP of 3.06 (Δ +0.11 vs. 2,4-dichloro isomer) suggests that 2-{[(2,3-dichlorophenyl)methyl]amino}butan-1-ol may offer marginally improved passive blood-brain barrier permeability . This makes it a candidate scaffold for CNS probe development where enhanced brain exposure is hypothesized, particularly for aminergic receptor targets such as trace amine-associated receptors (TAARs) or monoamine oxidases (MAOs) that are modulated by dichlorobenzyl-containing ligands .

Conformationally Restricted Fragment for Selective Kinase or GPCR Targeting

The ortho-chlorine-induced conformational restriction (predicted dihedral ~78°) may enforce a unique 3D pharmacophore that cannot be achieved by regioisomeric analogs . This feature supports its use as a fragment in structure-based drug design, particularly for targets where ligand binding pockets demand a specific angular presentation of the dichlorophenyl ring, such as certain kinases or GPCRs .

Reliable Building Block for Parallel Medicinal Chemistry Libraries

The compound's multi-source commercial availability at ≥95% purity makes it a practical choice for parallel library synthesis, where batch consistency and uninterrupted supply are paramount. Its moderate molecular weight (248.15 g/mol) and functional group compatibility (secondary amine, primary alcohol) enable straightforward diversification through amide coupling, reductive amination, or etherification .

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